3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid
Overview
Description
3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid is a chemical compound that features an imidazolidinone ring attached to a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid typically involves the construction of the imidazolidinone ring followed by its attachment to the phenylpropanoic acid moiety. One common method involves the reductive amination of a substituted ethylenediamine with carbonyldiimidazole, followed by cyclization to form the imidazolidinone ring . The phenylpropanoic acid moiety can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous-flow reactors to ensure efficient and sustainable synthesis . The process is designed to be atom-economical and environmentally benign, avoiding the need for chromatography and isolation steps.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Quisqualic Acid Analogs: These compounds contain similar imidazolidinone moieties and are known for their biological activities.
Hydantoin Derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
Uniqueness
3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of the imidazolidinone ring and phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-oxoimidazolidin-1-yl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)8-10(9-4-2-1-3-5-9)14-7-6-13-12(14)17/h1-5,10H,6-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLIECFPSAXGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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